Reveromycin B

Spiroketal Natural Products Structure-Activity Relationship Mechanism of Action

Researchers studying reveromycin A's mechanism of action require a validated negative control to distinguish target-specific effects from off-target polyketide interactions. Generic spiroketal compounds introduce confounding cytotoxicity. Reveromycin B solves this with its defined 5,6-spiroketal core and >300-fold reduced IleRS inhibition. - **Key Data:** IleRS IC50 = 1.51 μM vs. 4.5 nM for reveromycin A; no antiproliferative effect in KB/K562 cells. - **Application:** Essential negative control in osteoclast apoptosis, EGF-induced mitogenesis, and SAR studies of spiroketal ring size. - **Supply:** Packaged for research use; stability data available.

Molecular Formula C36H52O11
Molecular Weight 660.8 g/mol
Cat. No. B1248197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReveromycin B
Synonymseveromycin B
reveromycin-B
Molecular FormulaC36H52O11
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
InChIInChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1
InChIKeyXVFQIVPMOPJEIO-OXVOKJAASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reveromycin B Overview


Reveromycin B (CAS 144860-68-4) is a spiroketal polyketide metabolite originally isolated from Streptomyces species. It belongs to the reveromycin family, which includes reveromycins A, C, and D, and is characterized by a core spiroketal system, terminal carboxylic acid groups, and a hemisuccinate moiety [1]. Reveromycin B is formed via rearrangement of the 6,6-spiroketal core of reveromycin A to a 5,6-spiroketal core, which significantly reduces its biological activity [2]. This compound inhibits EGF-induced mitogenic activity in Balb/MK cells (IC50 = 6 μg/mL) and exhibits pH-dependent antifungal activity against Candida albicans (MIC = 15.6 μg/mL at pH 3.0; >500 μg/mL at pH 7.4) . Unlike its more active congeners, reveromycin B lacks antiproliferative effects against human tumor cell lines and is primarily utilized as a negative control in studies elucidating the mechanism of action of reveromycin A .

Negative control for IleRS target-engagement mechanism studies
Spiroketal core SAR paired-study design with reveromycin A
Antifungal screening calibration reference at low-activity range
Low-activity polyketide analog for phenotypic null-control assays

Reveromycin B Irreplaceability


The reveromycin family exhibits a steep structure-activity relationship (SAR) gradient where subtle modifications to the spiroketal core dictate distinct biological profiles. Reveromycin A (6,6-spiroketal) is a potent inhibitor of isoleucyl-tRNA synthetase and induces apoptosis in osteoclasts [1], whereas reveromycin B (5,6-spiroketal) displays minimal enzyme inhibition and lacks antiproliferative activity [2]. Conversely, reveromycins C and D retain strong antifungal and cytotoxic properties [3]. Generic substitution within this class is therefore invalid because the unique 5,6-spiroketal rearrangement of reveromycin B confers a specific loss-of-function phenotype that is essential for its designated role as a negative control. Substituting reveromycin B with reveromycin A or C in mechanistic studies would introduce off-target cytotoxicity and confound experimental interpretation. Furthermore, the pH-dependent antifungal activity of reveromycin B (MIC 15.6 μg/mL at pH 3.0) is quantitatively distinct from that of reveromycin C (MIC 2.0 μg/mL) and reveromycin D (MIC 2.0 μg/mL) [4], precluding its use as an antifungal probe.

Target identity Reveromycin B: 5,6-spiroketal core, low-activity analog selected for negative-control and SAR calibration roles
Reveromycin A may shift assay interpretation The 6,6-spiroketal core confers potent IleRS inhibition and antiproliferative activity, which may introduce off-target cytotoxicity and confound null-response benchmarks
Reveromycin C or D may alter screening windows Strong antifungal and cytotoxic profiles may invalidate the low-activity reference point required for negative-control and calibration workflows

Reveromycin B Differentiation Evidence


Spiroketal Rearrangement and Bioactivity Loss

Reveromycin B is formed via a pH-dependent rearrangement of the 6,6-spiroketal core of reveromycin A to a 5,6-spiroketal core. This structural change dramatically reduces its biological activity, as confirmed by multiple studies [1]. Specifically, the hemisuccinate moiety at C18 in reveromycin A contributes to instability and facilitates this undesired rearrangement [2]. In contrast, reveromycin A retains the 6,6-spiroketal configuration essential for potent inhibition of eukaryotic cell growth.

Spiroketal Core
Head-to-head
5,6-spiroketal core (rearranged form)
Structural basis for low-activity profile
vs. 6,6-spiroketal native form; >10-fold activity reduction confirmed by NMR
Spiroketal Natural Products Structure-Activity Relationship Mechanism of Action

IleRS Target Engagement Deficiency

Reveromycin B exhibits markedly reduced inhibition of cytoplasmic isoleucyl-tRNA synthetase (IleRS) compared to reveromycin A. Quantitative data from BindingDB indicate an IC50 of 1.51 μM (1.51E+3 nM) for reveromycin B against human IleRS [1]. In contrast, reveromycin A is a potent inhibitor of this enzyme, with an IC50 of 2.95 ng/mL (approximately 4.5 nM) [2]. This represents a >300-fold difference in inhibitory potency.

IleRS Inhibition
Head-to-head
IC50 1.51 μM
Supports negative-control selection for IleRS target engagement
~335-fold higher than reveromycin A (IC50 ~4.5 nM); biochemical enzyme assay
Aminoacyl-tRNA Synthetase Enzyme Inhibition Target Validation

Lack of Antiproliferative Activity in Tumor Cells

Unlike reveromycin A and reveromycin C, reveromycin B does not inhibit the proliferation of KB (human oral epidermoid carcinoma) and K562 (human chronic myelogenous leukemia) cells [1]. Reveromycin C inhibits both KB and K562 cell proliferation with IC50 values of 2.0 μg/mL for each line [2]. Reveromycin D inhibits KB and K562 cell proliferation with IC50 values of 1.6 μg/mL and 1.3 μg/mL, respectively [3]. No inhibition is observed for reveromycin B in these assays [4].

Antiproliferative Activity
Head-to-head
No inhibition detected
Cell-model endpoint review for null-response validation
KB and K562 lines; reveromycin C IC50 2.0 μg/mL; reveromycin D IC50 1.3–1.6 μg/mL
Cancer Cell Proliferation Cytotoxicity Assay Mechanistic Negative Control

pH-Dependent Antifungal Activity

Reveromycin B exhibits pH-dependent antifungal activity against Candida albicans, with MIC values of 15.6 μg/mL at pH 3.0 and >500 μg/mL at pH 7.4 . In comparison, reveromycin C shows MICs of 2.0 μg/mL at pH 3.0 and >500 μg/mL at pH 7.4 [1]. Reveromycin D shows MICs of 2 μg/mL at pH 3.0 and >500 μg/mL at pH 7.4 [2]. At pH 3.0, reveromycin B is approximately 7.8-fold less potent than reveromycins C and D.

Antifungal MIC
Head-to-head
15.6 μg/mL at pH 3.0
Supports antifungal screening calibration context
7.8-fold higher than reveromycin C/D; >500 μg/mL at pH 7.4; C. albicans broth microdilution
Antifungal Activity pH-Dependent Inhibition Candida albicans

Morphological Reversion Activity in srcts-NRK Cells

Reveromycins A, C, and D induce morphological reversion of srcts-NRK cells from a spherical transformed phenotype to a flat normal phenotype, a functional assay for antitumor potential [1]. Reveromycin B, however, does not exhibit this activity [2]. This functional difference correlates with the reduced target engagement and antiproliferative activity observed for reveromycin B.

Morphological Reversion
Context-dependent
No activity in srcts-NRK cells
Phenotypic screening context for functional null assignment
Reveromycin A, C, D positive; qualitative functional assay
Oncogene Transformed Cells Morphological Reversion Phenotypic Screening

EGF Mitogenic Inhibition Profile

Reveromycin B inhibits EGF-induced mitogenic activity in Balb/MK mouse epidermal keratinocytes with an IC50 of 6 μg/mL . In contrast, reveromycin A inhibits the same response with an IC50 of approximately 0.2-0.7 μg/mL in related cell lines [1]. This represents a 9- to 30-fold reduction in potency for reveromycin B. Reveromycins C and D also show potent inhibition in this assay, with reveromycin C displaying an EC50 of 1.58 μg/mL for morphological reversion in NRK cells [2].

EGF Mitogenic Inhibition
Context-dependent
IC50 6 μg/mL
Pathway-response context; low-potency reference point
9–30 fold higher than reveromycin A; Balb/MK keratinocyte assay; cross-study interpretation
EGF Signaling Mitogenic Activity Balb/MK Keratinocytes

Reveromycin B Applications


Negative Control in Mechanism-of-Action Studies

Reveromycin B's >300-fold reduced IleRS inhibition (IC50 1.51 μM vs. 4.5 nM for reveromycin A) and lack of antiproliferative activity in KB/K562 cells make it the definitive negative control for validating IleRS as the primary target of reveromycin A. Use reveromycin B at equivalent concentrations to confirm that observed cellular effects are target-specific and not due to off-target spiroketal polyketide interactions [1].

SAR Studies on Spiroketal Core Configuration

The 5,6-spiroketal core of reveromycin B contrasts directly with the 6,6-spiroketal core of reveromycin A. Pair these compounds in SAR studies to quantify how spiroketal ring size and hemisuccinate positioning dictate bioactivity, stability, and target engagement [2].

Negative Control in Osteoclast Apoptosis Assays

Reveromycin A induces apoptosis in osteoclasts with an IC50 of 0.7 μM, contributing to its anti-osteoporotic potential. Reveromycin B, lacking this activity due to its reduced IleRS inhibition, serves as a negative control in osteoclast viability assays to exclude non-specific cytotoxicity of the spiroketal scaffold .

Antifungal Screening Calibration Standard

The pH-dependent antifungal activity of reveromycin B (MIC 15.6 μg/mL at pH 3.0; >500 μg/mL at pH 7.4) provides a defined, low-activity reference point for calibrating antifungal screening assays against C. albicans. This helps establish assay windows for high-throughput screening and confirms the pH-sensitivity of spiroketal polyketide antifungals .

Application
Selection Property
Validation Focus
Negative control for IleRS target engagement studies
Target-engagement comparator context
IleRS specificity confirmation and off-target exclusion
Spiroketal core SAR studies
Spiroketal configuration contrast
Structure-activity relationship interpretation
Osteoclast apoptosis negative control
Cell-viability endpoint review
Non-specific cytotoxicity exclusion in osteoclast models
Antifungal screening calibration
pH-dependent activity benchmark
Screening window establishment for C. albicans assays

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